molecular formula C24H22N6O3 B2821921 Chembl4567338 CAS No. 1358060-66-8

Chembl4567338

Cat. No. B2821921
CAS RN: 1358060-66-8
M. Wt: 442.479
InChI Key: RCHKUBIJBWWFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4567338 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors and has been found to exhibit promising results in various preclinical studies.

Scientific Research Applications

Large-Scale Bioactivity Database for Drug Discovery

ChEMBL is a significant resource for drug discovery, providing a comprehensive collection of data that includes binding, functional, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) information. This database is manually abstracted from the primary literature and further curated to ensure high quality and utility across various chemical biology and drug-discovery research problems. It contains millions of bioactivity measurements for a vast number of compounds and protein targets, accessible through web interfaces, data downloads, and web services. This makes ChEMBL a pivotal tool for researchers looking for detailed bioactivity data to support their drug discovery efforts (Gaulton et al., 2011).

Expansion and Improvement of ChEMBL Database

Over the years, ChEMBL has expanded by integrating new sources of bioactivity data, including those from neglected disease screening, crop protection, drug metabolism, and disposition data, as well as bioactivity data from patents. This expansion, along with the introduction of new features such as the annotation of assays and targets using ontologies, has significantly enhanced the database's utility for a broader range of scientific research applications. These improvements facilitate the identification of chemical scaffolds active against particular targets or endpoints, which is crucial for both human health research and other fields like crop protection (Gaulton et al., 2016).

Streamlining Access to Drug Discovery Data

The ChEMBL web services have been developed to provide streamlined access to the wealth of drug discovery data and utilities contained within the ChEMBL database. By exposing more data from the underlying database and introducing new functionality, these services support the development of applications and data processing workflows that are relevant to drug discovery and chemical biology. This includes RESTful access to commonly used cheminformatics methods, enhancing the ability of researchers to integrate and manipulate ChEMBL data in their research workflows (Davies et al., 2015).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-3-33-19-10-8-18(9-11-19)25-22(31)15-30-24(32)28-12-13-29-21(23(28)27-30)14-20(26-29)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHKUBIJBWWFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56685259

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